molecular formula C12H21ClN2O4 B2738791 Tert-butyl 6-[(2-chloroacetyl)amino]-1,4-oxazepane-4-carboxylate CAS No. 2411267-86-0

Tert-butyl 6-[(2-chloroacetyl)amino]-1,4-oxazepane-4-carboxylate

Cat. No.: B2738791
CAS No.: 2411267-86-0
M. Wt: 292.76
InChI Key: JJGLGZIDPKBNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-[(2-chloroacetyl)amino]-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula C13H25ClN2O3 . It is also known by other names such as tert-butyl (6- (2-chloroacetamido)hexyl)carbamate .


Synthesis Analysis

The synthesis of tert-butyl esters, including this compound, often involves the use of protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 462.9±30.0 °C (Predicted), a density of 1.073±0.06 g/cm3 (Predicted), and a pKa of 12.92±0.46 (Predicted) .

Properties

IUPAC Name

tert-butyl 6-[(2-chloroacetyl)amino]-1,4-oxazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O4/c1-12(2,3)19-11(17)15-4-5-18-8-9(7-15)14-10(16)6-13/h9H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGLGZIDPKBNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.